(Rac)-X77

Description

BenchChem offers high-quality (Rac)-X77 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Rac)-X77 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

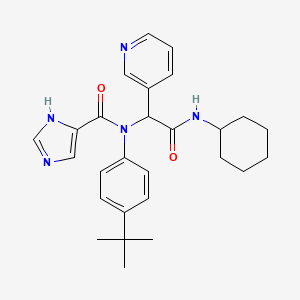

N-(4-tert-butylphenyl)-N-[2-(cyclohexylamino)-2-oxo-1-pyridin-3-ylethyl]-1H-imidazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N5O2/c1-27(2,3)20-11-13-22(14-12-20)32(26(34)23-17-29-18-30-23)24(19-8-7-15-28-16-19)25(33)31-21-9-5-4-6-10-21/h7-8,11-18,21,24H,4-6,9-10H2,1-3H3,(H,29,30)(H,31,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNFBYOTGGMQOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N(C(C2=CN=CC=C2)C(=O)NC3CCCCC3)C(=O)C4=CN=CN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Rac)-X77: An In-Depth Technical Guide to its Mechanism of Action as a SARS-CoV-2 Main Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-X77 is the racemic mixture of X77, a potent, non-covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), a critical enzyme in the viral life cycle. This document provides a comprehensive technical overview of the mechanism of action of (Rac)-X77, focusing on its active enantiomer, X77. It details the molecular interactions, inhibition kinetics, and downstream cellular consequences of Mpro inhibition. This guide is intended to serve as a resource for researchers and professionals involved in the development of antiviral therapeutics.

Core Mechanism of Action: Inhibition of SARS-CoV-2 Main Protease (Mpro)

The primary mechanism of action of (Rac)-X77 is the inhibition of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is a cysteine protease that is essential for viral replication. It functions by cleaving the viral polyproteins (pp1a and pp1ab) at specific sites to release functional non-structural proteins (nsps) that are necessary for the assembly of the viral replication and transcription complex.

The active component of the racemic mixture, X77, is a non-covalent inhibitor that binds to the active site of Mpro. This binding event physically obstructs the substrate from accessing the catalytic dyad (Cys145 and His41), thereby preventing the proteolytic cleavage of the viral polyproteins. The inhibition of Mpro activity effectively halts the viral replication cycle.

Quantitative Data

The inhibitory activity of (Rac)-X77 and its active enantiomer, X77, against SARS-CoV-2 Mpro has been characterized through various biochemical assays. The key quantitative parameters are summarized in the table below.

| Compound | Parameter | Value | Assay Method | Reference |

| X77 | Binding Affinity (Kd) | 0.057 µM | Not Specified | [1] |

| (Rac)-X77 | IC50 | 3.7 µM | FRET-based biochemical assay | |

| X77 | IC50 | 1.7 µM | FRET-based biochemical assay |

Signaling Pathways and Downstream Effects

Inhibition of SARS-CoV-2 Mpro by X77 not only disrupts the viral life cycle but also has downstream consequences on host cellular pathways. While direct studies on the global cellular effects of X77 are limited, research on Mpro inhibition has revealed several key host proteins that are potential substrates for the viral protease. The cleavage of these host proteins by Mpro can lead to the dysregulation of critical cellular processes, including apoptosis, autophagy, and the innate immune response. By inhibiting Mpro, X77 can prevent these detrimental effects.

The following diagram illustrates the proposed downstream effects of Mpro inhibition.

Caption: Proposed signaling pathway of SARS-CoV-2 Mpro and its inhibition by X77.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of (Rac)-X77.

Mpro Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the in vitro inhibitory activity of compounds against SARS-CoV-2 Mpro.

Workflow Diagram:

Caption: Workflow for the FRET-based Mpro inhibition assay.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKM-EDANS)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

(Rac)-X77 or X77 dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of (Rac)-X77 in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

-

Enzyme Preparation: Dilute the stock solution of Mpro in assay buffer to the desired working concentration.

-

Assay Setup:

-

Add 2 µL of the diluted compound solution to each well of a 384-well plate.

-

Add 18 µL of the diluted Mpro solution to each well.

-

Include positive controls (no inhibitor) and negative controls (no enzyme).

-

-

Incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 5 µL of the FRET substrate solution to each well to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (e.g., excitation at 340 nm and emission at 490 nm) every minute for 30-60 minutes.

-

Data Analysis:

-

Calculate the initial velocity of the reaction for each well by determining the slope of the linear portion of the fluorescence versus time curve.

-

Normalize the data to the positive control (100% activity) and negative control (0% activity).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-based Antiviral Activity Assay

This protocol describes a method to evaluate the antiviral activity of (Rac)-X77 in a cell culture model of SARS-CoV-2 infection.

Workflow Diagram:

Caption: Workflow for the cell-based antiviral activity assay.

Materials:

-

Vero E6 cells (or other susceptible cell line)

-

Cell Culture Medium (e.g., DMEM with 10% FBS)

-

SARS-CoV-2 viral stock

-

(Rac)-X77 dissolved in DMSO

-

96-well cell culture plates

-

Reagents for assessing cell viability or viral load (e.g., CellTiter-Glo, reagents for RT-qPCR)

Procedure:

-

Cell Seeding: Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Compound Treatment: The next day, prepare serial dilutions of (Rac)-X77 in cell culture medium. Remove the old medium from the cells and add the compound dilutions.

-

Virus Infection: Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI). Include uninfected controls and virus-only controls.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

-

Assessment of Antiviral Activity:

-

Cytopathic Effect (CPE) Assay: Visually inspect the cells under a microscope for virus-induced CPE. Cell viability can be quantified using assays like CellTiter-Glo.

-

Viral Load Quantification: Harvest the cell supernatant or cell lysate to quantify the amount of viral RNA using RT-qPCR.

-

-

Data Analysis:

-

Calculate the percentage of protection from CPE or the percentage of reduction in viral load for each compound concentration relative to the virus-only control.

-

Plot the percentage of activity versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the 50% effective concentration (EC50).

-

Conclusion

(Rac)-X77, through its active enantiomer X77, is a potent inhibitor of the SARS-CoV-2 main protease. Its mechanism of action involves the non-covalent binding to the Mpro active site, leading to the blockade of viral polyprotein processing and subsequent inhibition of viral replication. Furthermore, by inhibiting Mpro, (Rac)-X77 may also prevent the cleavage of host cell proteins, thereby mitigating the virus-induced disruption of essential cellular processes. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of (Rac)-X77 and other Mpro inhibitors as potential therapeutics for COVID-19.

References

(Rac)-X77 Biological Target Identification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological target identification for the compound (Rac)-X77. It is intended for an audience with a background in biochemistry, virology, and drug discovery. This document details the experimental methodologies, quantitative data, and key molecular interactions that have defined the mechanism of action of this compound.

Executive Summary

(Rac)-X77 is the racemic mixture of X77, a potent, non-covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro). The primary biological target of (Rac)-X77 has been unequivocally identified as SARS-CoV-2 Mpro. This enzyme is critical for the replication of the virus, as it processes viral polyproteins into functional non-structural proteins.[1][2][3] The inhibition of Mpro by X77 effectively halts the viral life cycle, making it a promising target for antiviral therapeutics.[2][4]

Quantitative Data Summary

The binding affinity and inhibitory potency of X77, the active component of (Rac)-X77, against its biological target have been quantified through various biochemical assays. The key quantitative data is summarized in the table below.

| Parameter | Value | Target Protein | Method |

| Dissociation Constant (Kd) | 0.057 µM | SARS-CoV-2 Mpro | Not explicitly stated, likely Isothermal Titration Calorimetry or Fluorescence Polarization |

Experimental Protocols

The identification and characterization of the biological target of (Rac)-X77 involve a series of well-established experimental protocols. The following sections detail the methodologies for key experiments.

Target Identification via Biochemical Assays

Objective: To identify the specific biological target of (Rac)-X77.

Methodology: Fluorescence Polarization (FP) Based High-Throughput Screening

This assay is designed to identify inhibitors of a specific enzyme, in this case, SARS-CoV-2 Mpro. The principle lies in monitoring the change in the polarization of fluorescent light emitted by a labeled substrate peptide.

-

Reagents and Materials:

-

Recombinant SARS-CoV-2 Mpro

-

Fluorescently labeled Mpro substrate peptide (e.g., FITC-tagged)

-

(Rac)-X77 compound library

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

384-well black plates

-

Fluorescence plate reader capable of measuring fluorescence polarization

-

-

Procedure:

-

A solution of recombinant SARS-CoV-2 Mpro is incubated with either (Rac)-X77 or a control compound in the assay buffer in the wells of a 384-well plate.

-

The fluorescently labeled Mpro substrate peptide is added to each well to initiate the enzymatic reaction.

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

The fluorescence polarization is measured using a plate reader.

-

Principle of Detection: In the absence of an inhibitor, Mpro cleaves the small fluorescently labeled peptide, which tumbles rapidly in solution, resulting in low fluorescence polarization. In the presence of an effective inhibitor like X77, Mpro is inactive, the substrate remains intact, tumbles slower, and results in a higher fluorescence polarization signal.

-

Binding Affinity Determination

Objective: To quantify the binding affinity of X77 to its identified target, SARS-CoV-2 Mpro.

Methodology: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand (X77) to a protein (Mpro), allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

-

Reagents and Materials:

-

Highly purified recombinant SARS-CoV-2 Mpro

-

Purified X77 (the active enantiomer of (Rac)-X77)

-

ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

-

Isothermal Titration Calorimeter

-

-

Procedure:

-

The sample cell of the ITC instrument is filled with a solution of SARS-CoV-2 Mpro at a known concentration.

-

The injection syringe is filled with a solution of X77 at a higher, known concentration.

-

A series of small, precise injections of the X77 solution are made into the Mpro solution in the sample cell.

-

The heat change associated with each injection is measured.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters, including the Kd.

-

Structural Elucidation of the Binding Interaction

Objective: To visualize the precise binding mode of X77 within the active site of SARS-CoV-2 Mpro.

Methodology: X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the protein-ligand complex.

-

Reagents and Materials:

-

Highly purified and concentrated recombinant SARS-CoV-2 Mpro

-

Purified X77

-

Crystallization screening kits and reagents

-

X-ray diffraction equipment (synchrotron source preferred)

-

-

Procedure:

-

SARS-CoV-2 Mpro is co-crystallized with an excess of X77. This is typically achieved by mixing the protein and ligand and then setting up crystallization trials using various precipitating agents and conditions.

-

Suitable crystals are harvested and cryo-cooled.

-

X-ray diffraction data are collected from the crystals.

-

The diffraction data are processed to generate an electron density map.

-

A model of the protein-ligand complex is built into the electron density map and refined.

-

Outcome: The final refined crystal structure reveals the detailed atomic interactions between X77 and the amino acid residues in the active site of Mpro.

-

Visualizations

Signaling Pathway: SARS-CoV-2 Replication and Inhibition by X77

Caption: SARS-CoV-2 replication cycle and the inhibitory action of (Rac)-X77 on the main protease (Mpro).

Experimental Workflow: Target Identification and Validation

Caption: Experimental workflow for the identification and validation of SARS-CoV-2 Mpro as the target of (Rac)-X77.

Logical Relationship: Evidence Supporting Target Identification

Caption: Logical connections between different lines of evidence supporting SARS-CoV-2 Mpro as the target.

References

- 1. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]

- 3. Perspectives on SARS-CoV-2 Main Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

(Rac)-X77: A Technical Whitepaper on a Non-Covalent SARS-CoV-2 Main Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-X77 has emerged as a noteworthy non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral replication cycle. This document provides a comprehensive technical overview of the discovery, mechanism of action, and development of (Rac)-X77 and its parent compound, X77. It is intended to serve as a resource for researchers and professionals in the field of antiviral drug development. While substantial data exists for the enantiomerically pure X77, specific data for the racemic mixture remains less prevalent in publicly accessible literature. This guide synthesizes the available information to present a coherent picture of the compound's potential.

Introduction

The global health crisis precipitated by the COVID-19 pandemic spurred an unprecedented effort in the scientific community to develop effective antiviral therapeutics. A key target in this endeavor has been the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This viral enzyme is essential for the proteolytic processing of polyproteins translated from the viral RNA, a crucial step in the virus's replication and proliferation. Inhibition of Mpro represents a promising strategy for halting viral replication.

X77 is a potent, non-covalent inhibitor that was initially developed as an inhibitor of the SARS-CoV Mpro and was subsequently repurposed for SARS-CoV-2 due to the high degree of homology between the proteases of the two coronaviruses. (Rac)-X77 is the racemic mixture of X77. This whitepaper will detail the available scientific and technical information surrounding (Rac)-X77 and X77.

Discovery and Development

The initial discovery of X77 stemmed from research efforts targeting the main protease of the original SARS-CoV. Its potential as a broad-spectrum coronavirus inhibitor was highlighted by a July 2024 publication detailing its binding to the Mpro of SARS-CoV-2, SARS-CoV, and MERS-CoV.[1] The development of the racemic mixture, (Rac)-X77, is less documented in peer-reviewed literature, and the specific rationale for its use over the enantiomerically pure form is not extensively detailed.

Mechanism of Action

(Rac)-X77 acts as a competitive, non-covalent inhibitor of the SARS-CoV-2 main protease. It binds to the active site of the enzyme, preventing it from cleaving the viral polyproteins. This inhibition of proteolytic activity disrupts the viral life cycle and prevents the formation of a functional replication-transcription complex. The interaction of X77 with the Mpro active site has been structurally characterized, with the Protein Data Bank (PDB) entry 6W63 providing a detailed view of the binding mode.

Quantitative Data

Comprehensive quantitative data specifically for (Rac)-X77 is limited in the public domain. The majority of the available data pertains to the enantiomerically pure X77.

Table 1: Physicochemical and In Vitro Potency of X77

| Parameter | Value | Reference |

| Molecular Formula | C27H33N5O2 | |

| Binding Affinity (Kd) for SARS-CoV-2 Mpro | 0.057 µM |

Further research is required to obtain specific quantitative data for (Rac)-X77, including IC50, EC50, pharmacokinetic, and in vivo efficacy values.

Experimental Protocols

Synthesis of (Rac)-X77

A detailed, step-by-step synthesis protocol for (Rac)-X77 is not currently published in accessible literature.

SARS-CoV-2 Mpro Inhibition Assay (FRET-based)

This assay is a common method to determine the inhibitory activity of compounds against the main protease.

Materials:

-

Purified recombinant SARS-CoV-2 Mpro

-

Fluorogenic substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 150 mM NaCl, 1 mM TCEP)

-

(Rac)-X77 dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of (Rac)-X77 in assay buffer.

-

Add a fixed concentration of SARS-CoV-2 Mpro to each well of the microplate.

-

Add the diluted (Rac)-X77 or DMSO (vehicle control) to the wells containing the enzyme.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths appropriate for the FRET pair).

-

Calculate the initial reaction velocities (V₀) from the linear phase of the fluorescence curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of (Rac)-X77 is the direct inhibition of a viral enzyme, not the modulation of a complex host signaling pathway. The following diagrams illustrate the role of Mpro in the viral replication cycle and a general workflow for inhibitor screening.

Caption: SARS-CoV-2 replication cycle and the inhibitory action of (Rac)-X77 on the Main Protease (Mpro).

Caption: General workflow for the discovery and preclinical development of a viral protease inhibitor.

Conclusion

(Rac)-X77, and its parent compound X77, represent a promising class of non-covalent inhibitors of the SARS-CoV-2 main protease. The available structural and in vitro data for X77 provide a strong foundation for its potential as an antiviral agent. However, a significant data gap exists specifically for the racemic mixture, (Rac)-X77. Further research is imperative to elucidate the specific properties of the racemate, including its synthesis, the differential activity of its enantiomers, and its pharmacokinetic and in vivo efficacy profiles. The generation of this data will be critical for the continued development and potential clinical translation of (Rac)-X77 as a therapeutic for COVID-19.

References

(Rac)-X77 Racemate and Enantiomer Activity: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Stereoselective Inhibition of SARS-CoV-2 Main Protease

This technical guide provides a comprehensive overview of the racemic mixture (Rac)-X77 and its individual enantiomers, focusing on their differential inhibitory activity against the main protease (Mpro) of SARS-CoV-2. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel antiviral therapeutics.

Introduction

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) has underscored the urgent need for effective antiviral agents. A key therapeutic target in the lifecycle of this virus is the main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is essential for processing viral polyproteins into functional non-structural proteins required for viral replication and transcription. Inhibition of Mpro represents a critical strategy for disrupting the viral life cycle.

X77 is a potent, non-covalent inhibitor of SARS-CoV-2 Mpro. It is a chiral molecule, and is often synthesized and evaluated as a racemic mixture, designated (Rac)-X77. As with many chiral therapeutic agents, the individual enantiomers of X77 can exhibit distinct pharmacological properties. Understanding the stereospecific interactions and differential activity of these enantiomers is paramount for optimizing drug design and development. This guide summarizes the available quantitative data, details the experimental methodologies for activity assessment, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potential of (Rac)-X77 and its separated enantiomers against SARS-CoV-2 Mpro has been quantified, revealing a significant difference in activity between the two mirror-image forms. The data clearly indicates that the inhibitory activity resides in one of the enantiomers, while the other is inactive.

| Compound | Target | Assay Type | IC50 (μM) |

| (Rac)-X77 | SARS-CoV-2 Mpro | FRET-based | 3.7[1] |

| Active Enantiomer (implied R-X77) | SARS-CoV-2 Mpro | FRET-based | 1.7[1] |

| Inactive Enantiomer (S-X77) | SARS-CoV-2 Mpro | FRET-based | No inhibitory activity observed[1] |

Table 1: Summary of the half-maximal inhibitory concentration (IC50) values for (Rac)-X77 and its enantiomers against SARS-CoV-2 Mpro.

Experimental Protocols

The determination of the inhibitory activity of (Rac)-X77 and its enantiomers relies on robust and sensitive enzymatic assays. The primary method cited in the literature is a Förster Resonance Energy Transfer (FRET)-based assay.

Förster Resonance Energy Transfer (FRET)-based Mpro Inhibition Assay

This assay measures the proteolytic activity of Mpro by monitoring the cleavage of a fluorescently labeled peptide substrate.

Principle: A peptide substrate containing the Mpro cleavage sequence is flanked by a fluorophore and a quencher molecule. In the intact substrate, the proximity of the quencher dampens the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity.

Materials:

-

Purified recombinant SARS-CoV-2 Mpro

-

FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKM-EDANS)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Test compounds ((Rac)-X77, purified enantiomers) dissolved in DMSO

-

Multi-well plates (e.g., black 384-well plates)

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, the test compound dilution (or DMSO for control), and the purified Mpro enzyme.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to each well.

-

Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time at appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the initial reaction velocities from the linear phase of the fluorescence signal. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable sigmoidal dose-response curve fitting model.

Synthesis and Chiral Separation of X77 Enantiomers

While a specific detailed synthesis protocol for X77 is not publicly available, a general approach for the synthesis of similar small molecule inhibitors would typically involve multi-step organic synthesis.

For the separation of the enantiomers from the racemic mixture, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a standard and effective method.

General Protocol for Chiral HPLC Separation:

-

Column Selection: Choose an appropriate chiral stationary phase based on the chemical properties of X77. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a wide range of chiral compounds.

-

Mobile Phase Optimization: Develop a suitable mobile phase, which is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio of these solvents is optimized to achieve baseline separation of the enantiomers. For basic or acidic compounds, small amounts of additives like diethylamine (B46881) or trifluoroacetic acid may be required.

-

Separation: Dissolve (Rac)-X77 in the mobile phase and inject it into the HPLC system. The two enantiomers will interact differently with the chiral stationary phase and will therefore elute at different retention times.

-

Fraction Collection and Analysis: Collect the separated enantiomer fractions. The enantiomeric purity of each fraction can be confirmed by re-injecting a small aliquot into the chiral HPLC system. The absolute configuration of the separated enantiomers would typically be determined by techniques such as X-ray crystallography or by comparison to an enantiomerically pure standard synthesized through an asymmetric route.

Mandatory Visualizations

The following diagrams illustrate the key biological pathway and experimental workflows relevant to the activity of X77.

Figure 1: Simplified signaling pathway of SARS-CoV-2 Mpro and the inhibitory action of X77.

Figure 2: Experimental workflow for the FRET-based Mpro inhibition assay.

Figure 3: General workflow for the chiral HPLC separation of X77 enantiomers.

Conclusion

The data presented in this guide unequivocally demonstrates the stereoselective inhibition of SARS-CoV-2 Mpro by the enantiomers of X77. The significantly higher potency of one enantiomer over the racemate, and the complete lack of activity of the other enantiomer, highlights the critical importance of chiral separation and evaluation in the development of X77 as a potential antiviral therapeutic. The detailed experimental protocol for the FRET-based inhibition assay provides a robust framework for the continued investigation and optimization of this and other Mpro inhibitors. For drug development professionals, these findings underscore the necessity of pursuing single-enantiomer drugs to maximize therapeutic efficacy and minimize potential off-target effects or metabolic burden associated with an inactive isomer. Further development of X77 should focus on the enantiomerically pure active form to fully realize its therapeutic potential against COVID-19.

References

Initial In-Vitro Screening of (Rac)-X77: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in-vitro screening of (Rac)-X77, a racemic mixture containing the potent non-covalent inhibitor of the main protease (Mpro) of SARS-CoV-2, X77. The document details the inhibitory activity of (Rac)-X77 and its enantiomers, outlines relevant experimental protocols for assessing Mpro inhibition, and presents a conceptual framework for the compound's mechanism of action and subsequent screening cascade.

Quantitative Data Summary

(Rac)-X77 has been identified as a racemate of X77, a non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[1] The initial in-vitro screening has yielded key quantitative metrics that underscore the differential activity of its components. The R-enantiomer, X77, is the active component, while the S-enantiomer exhibits no significant inhibitory effect.

| Compound | Target | Assay Type | Metric | Value | Reference |

| (Rac)-X77 | SARS-CoV-2 Mpro | Biochemical Assay | IC50 | 3.7 µM | [2] |

| X77 (R-enantiomer) | SARS-CoV-2 Mpro | Biochemical Assay | IC50 | 1.7 µM | [2] |

| X77 (R-enantiomer) | SARS-CoV-2 Mpro | Biochemical Assay | IC50 | 3.4 µM | [3] |

| X77 (R-enantiomer) | SARS-CoV-2 Mpro | Binding Assay | Kd | 0.057 µM | [1][4] |

| S-X77 (S-enantiomer) | SARS-CoV-2 Mpro | Biochemical Assay | % Inhibition | No significant inhibition | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the initial in-vitro screening of SARS-CoV-2 Mpro inhibitors like (Rac)-X77.

SARS-CoV-2 Mpro Fluorescence Resonance Energy Transfer (FRET) Inhibition Assay

This biochemical assay is a primary method for determining the inhibitory activity of compounds against the main protease.

Principle: The assay utilizes a fluorogenic peptide substrate containing a cleavage site for Mpro, flanked by a fluorophore and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. The presence of an inhibitor prevents this cleavage, thus reducing the fluorescence signal.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay Buffer: 20 mM HEPES pH 7.3, 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20, 1 mM TCEP

-

(Rac)-X77 and its enantiomers dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add 20 µL of the Mpro enzyme solution (final concentration ~5 nM) to each well of the microplate.

-

Add 1 µL of the compound dilutions to the respective wells. For control wells, add 1 µL of DMSO.

-

Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding 20 µL of the FRET substrate solution (final concentration ~375 nM).

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.

-

The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves.

-

The percentage of inhibition is calculated relative to the DMSO control.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Cell-Based Mpro Activity Assay

This assay evaluates the ability of a compound to inhibit Mpro within a cellular context, providing insights into cell permeability and activity in a more physiologically relevant environment.

Principle: A reporter system is engineered in a suitable human cell line (e.g., HEK293T). This can involve a fusion protein where a reporter (e.g., luciferase or GFP) is linked to a sequence that is cleaved by Mpro, leading to reporter degradation or sequestration. Inhibition of Mpro by a cell-permeable compound results in the accumulation of the reporter, leading to a measurable signal (luciferescence or fluorescence).

Materials:

-

HEK293T cells

-

Expression plasmid encoding the Mpro-cleavable reporter system

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Transfection reagent

-

(Rac)-X77 dissolved in DMSO

-

96-well white or clear-bottom microplates

-

Luminometer or fluorescence microscope/plate reader

Procedure:

-

Seed HEK293T cells in 96-well plates and allow them to adhere overnight.

-

Transfect the cells with the Mpro-cleavable reporter plasmid.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of (Rac)-X77. Include DMSO-only controls.

-

Incubate the cells for an additional 24-48 hours.

-

For a luciferase-based reporter, lyse the cells and add the luciferase substrate. Measure the luminescence using a luminometer.

-

For a GFP-based reporter, measure the fluorescence intensity using a fluorescence plate reader or visualize using a fluorescence microscope.

-

The increase in signal relative to the control is indicative of Mpro inhibition.

-

EC50 values can be calculated by plotting the signal against the compound concentration.

Visualizations

Mechanism of Action: Inhibition of Viral Polyprotein Processing

The primary mechanism of action for X77, the active component of (Rac)-X77, is the direct, non-covalent inhibition of the SARS-CoV-2 main protease (Mpro). This inhibition disrupts the viral life cycle by preventing the cleavage of viral polyproteins into functional non-structural proteins (nsps), which are essential for viral replication and transcription.

Caption: (Rac)-X77 inhibits the cleavage of viral polyproteins by SARS-CoV-2 Mpro.

Experimental Workflow for Initial In-Vitro Screening

The initial in-vitro screening of a compound like (Rac)-X77 follows a logical progression from primary biochemical assays to more complex cell-based evaluations. This workflow is designed to efficiently identify and characterize potent and selective inhibitors.

References

Pharmacokinetics of (Rac)-X77: A Landscape Devoid of Preclinical Data

Despite significant interest in the development of potent inhibitors for the main protease (Mpro) of SARS-CoV-2, a comprehensive preclinical pharmacokinetic profile for the promising candidate (Rac)-X77 and its active enantiomer, X77, remains conspicuously absent from the public domain. While identified as a potent non-covalent inhibitor of this critical viral enzyme, extensive searches of scientific literature and public databases have yielded no specific in vivo data on its absorption, distribution, metabolism, and excretion (ADME) in preclinical models.

(Rac)-X77 is the racemic mixture of X77, a compound that has garnered attention for its strong binding affinity to the SARS-CoV-2 Mpro. In silico and in vitro studies have elucidated its mechanism of action, highlighting its potential as a therapeutic agent against COVID-19. However, the progression from a potent in vitro inhibitor to a viable clinical candidate is contingent upon a thorough understanding of its behavior within a living organism. Preclinical pharmacokinetic studies in animal models are a cornerstone of this process, providing essential information on parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), half-life (t½), and bioavailability.

Currently, no published studies provide this crucial quantitative data for (Rac)-X77 or X77. The absence of this information makes it impossible to construct a detailed technical guide or whitepaper as requested. Consequently, tables summarizing pharmacokinetic parameters across different species and administration routes cannot be generated.

The Uncharted Territory of Experimental Protocols

Similarly, detailed methodologies for key preclinical experiments involving (Rac)-X77 are not publicly available. A typical pharmacokinetic study would involve a series of well-defined protocols, including:

-

Animal Models: Selection of appropriate species (e.g., mice, rats, non-human primates) to model human physiology.

-

Drug Formulation and Administration: Development of a suitable vehicle for administering the compound via relevant routes, such as oral (PO) or intravenous (IV).

-

Sample Collection: Timed collection of biological matrices, primarily blood (to yield plasma or serum), and potentially tissues to assess distribution.

-

Bioanalytical Method Validation: Establishment and validation of a sensitive and specific analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the drug and its potential metabolites in the collected samples.

-

Pharmacokinetic Analysis: Application of non-compartmental or compartmental analysis to the concentration-time data to derive the key pharmacokinetic parameters.

Without access to studies that have undertaken this work for (Rac)-X77, a detailed "Experimental Protocols" section cannot be provided.

Visualizing the Unknown: Signaling Pathways and Workflows

The request for diagrams illustrating signaling pathways, experimental workflows, or logical relationships is also hampered by the lack of available data. While the direct target of X77 is the SARS-CoV-2 Mpro, its downstream effects on host signaling pathways have not been detailed in the public literature. Furthermore, without specific experimental designs for pharmacokinetic studies, a meaningful workflow diagram cannot be accurately constructed.

For illustrative purposes, a generalized workflow for a preclinical pharmacokinetic study is presented below. It is important to emphasize that this is a generic representation and does not reflect any specific study performed on (Rac)-X77.

Caption: A generalized workflow for a typical preclinical pharmacokinetic study.

Methodological & Application

Application Notes and Protocols for (Rac)-X77 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-X77 is the racemic form of X77, a potent, non-covalent inhibitor of the main protease (Mpro) of SARS-CoV-2.[1] The SARS-CoV-2 Mpro is a viral cysteine protease essential for the replication of the virus.[2] While the primary target of (Rac)-X77 is a viral enzyme, it is crucial to understand its effects on host cells to evaluate its potential as a therapeutic agent. This document provides detailed protocols for assessing the cellular effects of (Rac)-X77 in a research setting, including cytotoxicity, induction of apoptosis, and potential off-target effects on cellular signaling pathways.

Mechanism of Action

(Rac)-X77 is a racemate of X77, which binds to the active site of SARS-CoV-2 Mpro with a dissociation constant (Kd) of 0.057 μM.[1] By inhibiting this viral protease, X77 prevents the cleavage of viral polyproteins, a critical step in the viral replication cycle.[2] The direct cellular targets of (Rac)-X77 in mammalian cells have not been extensively characterized. Therefore, the following protocols are designed to investigate the general cellular response to this compound.

Data Presentation

The following tables are templates for organizing and presenting quantitative data obtained from the described experiments.

Table 1: Cell Viability (IC50) Data for (Rac)-X77

| Cell Line | Treatment Duration (hours) | IC50 (µM) |

| e.g., A549 | 24 | |

| 48 | ||

| 72 | ||

| e.g., Vero E6 | 24 | |

| 48 | ||

| 72 | ||

| e.g., HEK293T | 24 | |

| 48 | ||

| 72 |

Table 2: Apoptosis Induction by (Rac)-X77

| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| e.g., A549 | Control (Vehicle) | 48 | ||

| IC50 | 48 | |||

| 2 x IC50 | 48 | |||

| e.g., Vero E6 | Control (Vehicle) | 48 | ||

| IC50 | 48 | |||

| 2 x IC50 | 48 |

Experimental Protocols

Cell Culture and Maintenance

This protocol describes the general procedure for culturing mammalian cells. Specific conditions may vary depending on the cell line.

-

Cell Thawing and Seeding:

-

Thaw cryopreserved cells rapidly in a 37°C water bath.

-

Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium.

-

Centrifuge at 125 x g for 10 minutes to pellet the cells and remove the cryoprotectant.

-

Resuspend the cell pellet in fresh, pre-warmed complete growth medium and transfer to a T75 culture flask.[3]

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.[4]

-

-

Cell Passaging:

-

For adherent cells, when they reach 80-90% confluency, remove the medium and wash with sterile Phosphate-Buffered Saline (PBS).

-

Add trypsin-EDTA solution and incubate at 37°C until cells detach.

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.[3]

-

For suspension cells, dilute the cell culture with fresh medium to the recommended cell density.[3]

-

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of (Rac)-X77.

-

Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.[5]

-

Prepare serial dilutions of (Rac)-X77 in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).[5]

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[5]

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[5]

-

Measure the absorbance at 570 nm using a microplate reader.[5]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with (Rac)-X77 using flow cytometry.

-

Seed cells in a 6-well plate and treat with (Rac)-X77 at the desired concentrations (e.g., IC50 and 2x IC50) for the chosen duration.

-

Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with medium.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[6]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[6]

-

Incubate for 15 minutes at room temperature in the dark.[1]

-

Add 400 µL of 1X Binding Buffer to each tube.[6]

-

Analyze the samples by flow cytometry within one hour.[7]

Western Blotting

This protocol is for analyzing the expression of specific proteins related to apoptosis and cellular stress.

-

Cell Lysis:

-

After treatment with (Rac)-X77, wash the cells with ice-cold PBS.

-

Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[8][9]

-

Scrape the adherent cells and transfer the lysate to a microcentrifuge tube.[8][9]

-

Incubate on ice for 30 minutes with agitation.[9]

-

Centrifuge at 12,000-16,000 x g for 15-20 minutes at 4°C.[8][9]

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.[8]

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat dried milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-p53, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[8]

-

Visualizations

Caption: Experimental workflow for assessing the cellular effects of (Rac)-X77.

Caption: Hypothetical signaling pathway for investigating (Rac)-X77-induced apoptosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Critical off-target effects of the widely used Rac1 inhibitors NSC23766 and EHT1864 in mouse platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Publication: SARS-CoV-2 Mpro inhibitor identification using a cellular gain-of-signal assay for high-throughput screening [sciprofiles.com]

- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Developing a Cell-Based Assay for (Rac)-X77 Activity

Topic: Developing a Cell-Based Assay for (Rac)-X77 Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Rac)-X77 is the racemic mixture of X77, a potent, non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro).[1][2][3] The main protease is a viral enzyme crucial for the replication of SARS-CoV-2, the virus that causes COVID-19. Mpro cleaves viral polyproteins into functional proteins, making it an attractive target for antiviral drug development. This document provides a detailed protocol for a cell-based assay to determine the activity of (Rac)-X77 against SARS-CoV-2 Mpro. The assay utilizes a genetically encoded FRET (Förster Resonance Energy Transfer) biosensor expressed in mammalian cells to measure Mpro activity in a live-cell context.

It is important to note that while the name "(Rac)-X77" might suggest an interaction with the Rac family of small GTPases, its documented target is the SARS-CoV-2 main protease.[1][2] Therefore, assays designed to measure Rac GTPase activation are not suitable for determining the activity of this compound. For clarity, this document will focus on the correct, Mpro-targeted assay, with a brief appendix on the principles of Rac activity assays for informational purposes.

Part 1: Cell-Based Assay for SARS-CoV-2 Mpro Inhibition by (Rac)-X77

Assay Principle

This assay employs a FRET-based biosensor to quantify the proteolytic activity of SARS-CoV-2 Mpro within living cells. The biosensor is a fusion protein consisting of a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP) connected by a peptide linker that contains a specific cleavage sequence for Mpro. When the biosensor is intact, excitation of CFP results in energy transfer to YFP, leading to a high YFP/CFP emission ratio. In the presence of active Mpro, the linker is cleaved, separating CFP and YFP. This disruption of FRET leads to a decrease in the YFP/CFP emission ratio, which is directly proportional to the protease activity. (Rac)-X77, as an inhibitor of Mpro, will prevent this cleavage, thus preserving the high FRET signal.

Signaling Pathway Diagram

Caption: Mechanism of the Mpro FRET-based cell assay.

Experimental Workflow Diagram

Caption: Experimental workflow for the (Rac)-X77 cell-based assay.

Experimental Protocols

Materials and Reagents:

-

HEK293T cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

-

Opti-MEM

-

Lipofectamine 3000 or other suitable transfection reagent

-

Plasmid encoding SARS-CoV-2 Mpro

-

Plasmid encoding a CFP-YFP FRET biosensor with an Mpro cleavage site

-

(Rac)-X77 compound (stock solution in DMSO)

-

96-well black, clear-bottom tissue culture plates

-

Plate reader with fluorescence detection capabilities for CFP and YFP

Protocol:

-

Cell Seeding:

-

Culture HEK293T cells to ~80-90% confluency.

-

Trypsinize and resuspend cells in complete DMEM.

-

Seed 2 x 10^4 cells per well in a 96-well black, clear-bottom plate.

-

Incubate overnight at 37°C, 5% CO2.

-

-

Transfection:

-

On the following day, prepare transfection complexes in Opti-MEM according to the manufacturer's protocol (e.g., Lipofectamine 3000).

-

For each well, co-transfect cells with 50 ng of the Mpro expression plasmid and 50 ng of the FRET biosensor plasmid.

-

Include control wells:

-

No Mpro Control: Transfect with biosensor plasmid only.

-

Vehicle Control: Transfect with both plasmids, treat with DMSO vehicle.

-

-

Incubate for 24 hours to allow for expression of the protease and biosensor.

-

-

Compound Treatment:

-

Prepare serial dilutions of (Rac)-X77 in culture medium. A typical starting range would be from 100 µM down to 0.01 µM.

-

Carefully remove the transfection medium from the wells.

-

Add 100 µL of the medium containing the (Rac)-X77 dilutions or vehicle control (e.g., 0.1% DMSO) to the respective wells.

-

Incubate the plate for 18-24 hours at 37°C, 5% CO2.

-

-

Data Acquisition:

-

Set the plate reader to measure fluorescence intensity.

-

CFP Channel: Excitation ~430 nm, Emission ~475 nm.

-

YFP (FRET) Channel: Excitation ~430 nm, Emission ~535 nm.

-

Record the fluorescence intensities for both channels for all wells.

-

-

Data Analysis:

-

For each well, calculate the FRET ratio (YFP intensity / CFP intensity).

-

Normalize the data:

-

Set the average ratio from the "No Mpro Control" wells as 100% activity (maximum FRET).

-

Set the average ratio from the "Vehicle Control" (Mpro + biosensor + DMSO) wells as 0% activity (minimum FRET).

-

-

Plot the normalized activity against the logarithm of the (Rac)-X77 concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Data Presentation

Table 1: Hypothetical Dose-Response Data for (Rac)-X77 in Mpro FRET Assay

| (Rac)-X77 Conc. (µM) | Average YFP/CFP Ratio | Std. Deviation | % Mpro Inhibition |

| 100 | 1.85 | 0.09 | 98.5 |

| 30 | 1.82 | 0.11 | 96.2 |

| 10 | 1.75 | 0.10 | 90.1 |

| 3 | 1.45 | 0.08 | 65.3 |

| 1 | 1.10 | 0.07 | 36.8 |

| 0.3 | 0.85 | 0.06 | 16.4 |

| 0.1 | 0.68 | 0.05 | 2.1 |

| 0 (Vehicle) | 0.67 | 0.04 | 0.0 |

| No Mpro Control | 1.87 | 0.08 | 100.0 |

Table 2: Summary of (Rac)-X77 Activity

| Parameter | Value |

| IC50 | 1.5 µM |

| Max Inhibition | 98.5% |

| Assay Window (S/B) | 2.8 |

Appendix: Principles of a Rac GTPase Activation Assay

For informational purposes, this section describes a common method for measuring the activity of Rac GTPases. This type of assay is not suitable for (Rac)-X77 but is relevant for compounds that do target the Rac signaling pathway.

Assay Principle

Rac proteins are molecular switches that are active when bound to GTP and inactive when bound to GDP.[4][5] A widely used method to measure Rac activation is a pull-down assay that utilizes the p21-binding domain (PBD) of the PAK1 protein, which specifically binds to the active, GTP-bound form of Rac.[4][6] In this assay, cell lysates are incubated with PBD-conjugated beads (e.g., agarose). The active Rac-GTP is selectively pulled down from the lysate. The amount of pulled-down Rac is then quantified by Western blotting using a Rac-specific antibody.

Rac Signaling Pathway Diagram

Caption: The Rac GTPase activation and inactivation cycle.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (Rac)-X77 | SARS-CoV | TargetMol [targetmol.com]

- 3. (Rac)-X77 - Immunomart [immunomart.com]

- 4. biocat.com [biocat.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. Rac and Rap GTPase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (Rac)-X77 in Animal Models of SARS-CoV-2

For Research Use Only.

Introduction

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, relies on a series of viral proteins for its replication and propagation within a host. One of the most critical enzymes in the viral life cycle is the main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps), which are essential for forming the replication-transcription complex.[1][2] The inhibition of Mpro blocks viral replication, making it a prime target for antiviral drug development.[1][3]

(Rac)-X77 is the racemic mixture of X77, a potent, non-covalent inhibitor of SARS-CoV-2 Mpro. These application notes provide a comprehensive, albeit generalized, framework for the preclinical evaluation of Mpro inhibitors like (Rac)-X77 in established animal models of SARS-CoV-2 infection. The protocols outlined below are based on widely accepted methodologies for testing antiviral efficacy in vivo.

Mechanism of Action

The SARS-CoV-2 genome is translated into two large polyproteins, pp1a and pp1ab. The main protease (Mpro) performs at least 11 crucial proteolytic cleavages on these polyproteins to release functional nsps.[2][3] (Rac)-X77, as a non-covalent Mpro inhibitor, is designed to bind to the active site of the enzyme, which contains a catalytic dyad of cysteine and histidine residues.[1] By occupying this site, the inhibitor physically blocks the substrate from binding, thereby preventing the cleavage of the polyproteins and halting the formation of the viral replication machinery. This ultimately suppresses viral replication within infected host cells.[1]

Caption: Mechanism of SARS-CoV-2 Mpro Inhibition.

Application Notes: In Vivo Efficacy Evaluation

The K18-hACE2 transgenic mouse is a widely used and highly susceptible model for SARS-CoV-2, recapitulating many features of severe COVID-19 in humans, including significant weight loss, high viral loads in the lungs, and robust inflammatory responses.[4][5] This model is therefore well-suited for evaluating the therapeutic efficacy of antiviral compounds like (Rac)-X77.

Animal Model: K18-hACE2 Transgenic Mice (C57BL/6J background) Age: 6-10 weeks Sex: Both male and female mice can be used.

Expected Outcomes

Treatment with an effective dose of (Rac)-X77 is expected to result in:

-

Reduced Viral Load: Significant reduction in SARS-CoV-2 RNA copies and infectious virus titers in the lungs and other respiratory tissues compared to vehicle-treated controls.

-

Amelioration of Clinical Signs: Attenuation of weight loss and improvement in clinical scores (e.g., posture, activity, respiration).

-

Decreased Lung Pathology: Reduction in lung inflammation, edema, and cellular infiltration as determined by histopathological analysis.

-

Modulation of Inflammatory Response: Normalization of pro-inflammatory cytokine and chemokine levels in bronchoalveolar lavage fluid (BALF).

Experimental Protocols

The following protocols provide a detailed methodology for a representative in vivo efficacy study. All work involving live SARS-CoV-2 must be conducted in a BSL-3 facility following institutional safety guidelines.

General Experimental Workflow

Caption: General workflow for in vivo efficacy study.

Protocol: SARS-CoV-2 Infection of K18-hACE2 Mice

-

Animal Acclimatization: Acclimatize K18-hACE2 mice for at least 72 hours before the experiment.

-

Anesthesia: Anesthetize mice with isoflurane (B1672236) or other appropriate anesthetics.

-

Virus Inoculation: Intranasally inoculate each mouse with a sublethal dose of SARS-CoV-2 (e.g., 2.5 x 10^4 PFU) in a total volume of 30-50 µL of sterile PBS.[5]

-

Control Group: Inoculate control animals with an equal volume of sterile PBS.

-

Post-Inoculation Monitoring: Monitor animals for recovery from anesthesia.

Protocol: (Rac)-X77 Formulation and Administration (Hypothetical)

-

Formulation: Prepare (Rac)-X77 in a vehicle suitable for the chosen route of administration (e.g., oral gavage or intraperitoneal injection). A common vehicle is 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water.

-

Dosing:

-

Therapeutic Regimen: Begin treatment 4-12 hours post-infection. Administer (Rac)-X77 once or twice daily at a predetermined dose (e.g., 10-100 mg/kg).

-

Vehicle Control: Administer an equivalent volume of the vehicle to the control group on the same schedule.

-

-

Duration: Continue daily dosing for 5 consecutive days.

Protocol: Clinical Monitoring

-

Daily Monitoring: Monitor all animals daily for clinical signs of disease, including weight loss, ruffled fur, hunched posture, and changes in respiratory rate.[6]

-

Weight Measurement: Record the body weight of each animal daily. Euthanize animals that reach a predetermined endpoint (e.g., >25% weight loss).

-

Clinical Scoring: Assign a daily clinical score based on a standardized scoring system (e.g., 0 = normal, 4 = moribund).

Protocol: Endpoint Sample Collection (Day 5 Post-Infection)

-

Euthanasia: Humanely euthanize mice according to approved institutional protocols.

-

Bronchoalveolar Lavage (BAL) Fluid Collection:

-

Expose the trachea and carefully insert a cannula.

-

Instill 1 mL of cold, sterile PBS into the lungs and gently aspirate. Repeat 2-3 times.

-

Pool the collected BALF, centrifuge to pellet cells, and store the supernatant at -80°C for cytokine analysis.

-

-

Tissue Collection:

-

Perfuse the animals with sterile PBS.

-

Aseptically harvest the lungs.

-

Divide the lung tissue:

-

Place one lobe in a tube with TRIzol or a similar reagent for RNA extraction and snap-freeze in liquid nitrogen. Store at -80°C.

-

Fix the remaining lobes in 10% neutral buffered formalin for 24-48 hours for histopathology.

-

-

Protocol: Viral Load Quantification by qRT-PCR

-

RNA Extraction: Homogenize lung tissue and extract total RNA using a TRIzol-based method or a commercial kit.

-

Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using primers and probes specific for a SARS-CoV-2 gene (e.g., N or E gene).[7]

-

Quantification: Generate a standard curve using a plasmid containing the target gene sequence to quantify viral RNA copies per gram of tissue.

Protocol: Lung Histopathology and Scoring

-

Tissue Processing: After fixation, embed the lung tissue in paraffin (B1166041) and cut 4-5 µm sections.

-

Staining: Stain sections with Hematoxylin and Eosin (H&E).

-

Microscopic Evaluation: A board-certified veterinary pathologist should blindly evaluate the slides.

-

Scoring: Score lung sections based on the severity and extent of pathological changes, such as perivascular inflammation, alveolar damage, and cellular infiltration.[8][9] A semi-quantitative scoring system (e.g., 0-4 scale for none, minimal, mild, moderate, severe) can be used.

Hypothetical Data Presentation

The following table represents hypothetical data from an in vivo study as described above, demonstrating the potential efficacy of (Rac)-X77.

| Parameter | Vehicle Control Group (n=8) | (Rac)-X77 Treated Group (50 mg/kg, BID, n=8) | P-value |

| Weight Change (Day 5 p.i.) | -21.5% ± 3.2% | -5.8% ± 2.1% | <0.001 |

| Lung Viral Titer (log10 RNA copies/g) | 8.2 ± 0.7 | 4.1 ± 0.9 | <0.001 |

| Histopathology Score (max 16) | 11.5 ± 2.5 | 3.2 ± 1.8 | <0.01 |

| Lung IL-6 Level (pg/mL in BALF) | 1250 ± 350 | 210 ± 85 | <0.01 |

| Lung TNF-α Level (pg/mL in BALF) | 880 ± 210 | 150 ± 60 | <0.01 |

| Survival Rate (Day 7 p.i.) | 25% | 100% | <0.05 |

| Data are presented as mean ± standard deviation. Statistical significance is determined by an appropriate statistical test (e.g., Student's t-test or Mann-Whitney U test). |

References

- 1. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]

- 2. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. SARS-CoV-2 infection of hACE2 transgenic mice causes severe lung inflammation and impaired function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for infecting and monitoring susceptible k18-hACE2 mice with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chapter - Quantification of the SARS-CoV-2 RNA in Tissues by Quantitative Real Time-PCR | Bentham Science [benthamscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Chapter - Histopathologic Evaluation and Scoring of SARSCoV- 2 Infection | Bentham Science [benthamscience.com]

Application Notes and Protocols: (Rac)-X77 Efficacy in In Vitro versus In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: (Rac)-X77 is the racemic form of X77, a potent non-covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] Mpro is a viral cysteine protease essential for the replication of coronaviruses, making it a prime target for antiviral drug development.[1] X77 binds to the Mpro active site with high affinity, thereby inhibiting its enzymatic activity and blocking the viral life cycle. This document provides a summary of the available in vitro data for X77 and outlines the necessary protocols for its evaluation. As of the current date, publically available in vivo efficacy studies for (Rac)-X77 or X77 in animal models have not been identified. Therefore, this document also presents a generalized protocol for future in vivo evaluation.

I. In Vitro Efficacy of X77

The primary mechanism of action for X77 is the direct inhibition of the SARS-CoV-2 Mpro. This has been characterized through enzymatic assays and structural biology studies.

Data Presentation: Summary of In Vitro Quantitative Data

| Parameter | Value | Target | Assay Type | Reference |

| Binding Affinity (Kd) | 0.057 µM | SARS-CoV-2 Mpro | Not Specified | [2] |

| Inhibitory Concentration (IC50) | 4.1 µM | SARS-CoV-2 3CLpro | Enzymatic Assay | [1] |

Note: (Rac)-X77 is a racemate. The provided data is for the X77 enantiomer, which is the active inhibitor.

Experimental Protocols: Key In Vitro Experiments

1. SARS-CoV-2 Mpro Enzymatic Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol is a standard method for measuring the inhibition of SARS-CoV-2 Mpro.

Objective: To determine the half-maximal inhibitory concentration (IC50) of (Rac)-X77 against SARS-CoV-2 Mpro.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET-based substrate peptide

-

(Rac)-X77 compound

-

Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

384-well assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of (Rac)-X77 in DMSO.

-

Create a serial dilution of (Rac)-X77 in assay buffer.

-

In a 384-well plate, add the diluted (Rac)-X77 solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the recombinant SARS-CoV-2 Mpro to each well (except the negative control) and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate to all wells.

-

Monitor the fluorescence signal at regular intervals using a fluorescence plate reader.

-

Calculate the percentage of inhibition for each concentration of (Rac)-X77 relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Antiviral Activity Assay in Cell Culture

This protocol assesses the ability of (Rac)-X77 to inhibit viral replication in a cellular context.

Objective: To determine the half-maximal effective concentration (EC50) of (Rac)-X77 against SARS-CoV-2 in a cell-based assay.

Materials:

-

Vero E6 cells (or other susceptible cell lines)

-

SARS-CoV-2 virus stock

-

(Rac)-X77 compound

-

Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

-

MTT or other viability assay reagents

-

96-well cell culture plates

-

Biosafety Level 3 (BSL-3) facility and equipment

Procedure:

-

Seed Vero E6 cells in 96-well plates and incubate until they form a confluent monolayer.

-

Prepare serial dilutions of (Rac)-X77 in cell culture medium.

-

Remove the old medium from the cells and add the diluted (Rac)-X77 solutions.

-

Infect the cells with a known multiplicity of infection (MOI) of SARS-CoV-2. Include uninfected and untreated controls.

-

Incubate the plates in a BSL-3 facility for a period that allows for viral replication and cytopathic effect (CPE) to occur (e.g., 48-72 hours).

-

Assess cell viability using an MTT assay or by quantifying the viral load in the supernatant using RT-qPCR.

-

Calculate the percentage of protection or viral inhibition for each concentration of (Rac)-X77.

-

Determine the EC50 value by plotting the percentage of inhibition against the drug concentration.

Mandatory Visualizations

Caption: Mechanism of Action of X77.

Caption: General workflow for in vitro evaluation.

II. In Vivo Efficacy of (Rac)-X77

Note: To date, there are no publicly available in vivo efficacy studies for (Rac)-X77 or X77. The following section provides a general protocol template for conducting such studies in a relevant animal model.

Data Presentation: Template for In Vivo Quantitative Data

| Animal Model | Treatment Group | Dose and Regimen | Viral Load Reduction (log10) in Lungs | Change in Clinical Score | Survival Rate (%) |

| K18-hACE2 Mice | Vehicle Control | e.g., Saline, b.i.d. | - | - | - |

| (Rac)-X77 | e.g., 10 mg/kg, b.i.d. | - | - | - | |

| (Rac)-X77 | e.g., 30 mg/kg, b.i.d. | - | - | - | |

| Positive Control | e.g., Nirmatrelvir | - | - | - |

Experimental Protocols: Generalized In Vivo Study Protocol

Objective: To evaluate the in vivo antiviral efficacy of (Rac)-X77 in a SARS-CoV-2 infection animal model.

Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible to SARS-CoV-2 infection.

Materials:

-

K18-hACE2 mice

-

SARS-CoV-2 virus stock

-

(Rac)-X77 formulated for in vivo administration (e.g., in a suitable vehicle)

-

Vehicle control

-

Positive control antiviral drug

-

BSL-3 animal facility and equipment

-

Reagents for RT-qPCR and histology

Procedure:

-

Acclimatize K18-hACE2 mice to the BSL-3 facility.

-

Randomly assign mice to treatment groups (vehicle, (Rac)-X77 low dose, (Rac)-X77 high dose, positive control).

-

Administer the first dose of the assigned treatment to each group.

-

Anesthetize the mice and infect them intranasally with a specified dose of SARS-CoV-2.

-

Continue treatment administration according to the planned regimen (e.g., twice daily for 5 days).

-

Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, hunched posture) and assign a clinical score.

-

At a predetermined time point post-infection (e.g., day 5), euthanize a subset of mice from each group.

-

Collect lung tissue for virological and histopathological analysis.

-

Quantify the viral load in the lung tissue using RT-qPCR.

-

Process lung tissue for histopathology to assess lung injury and inflammation.

-

Continue to monitor the remaining mice for survival up to a specified endpoint (e.g., 14 days post-infection).

-

Analyze the data to compare viral loads, clinical scores, and survival rates between the treatment groups.

Mandatory Visualizations

Caption: General workflow for in vivo evaluation.

III. Conclusion and Future Directions

The available in vitro data indicates that X77, the active component of (Rac)-X77, is a potent inhibitor of the SARS-CoV-2 main protease. However, a comprehensive understanding of its therapeutic potential requires further investigation, particularly through in vivo efficacy studies in relevant animal models. The protocols and templates provided herein offer a framework for the continued evaluation of (Rac)-X77 as a potential antiviral agent for COVID-19. Future studies should focus on establishing the pharmacokinetic profile, safety, and in vivo efficacy of (Rac)-X77 to bridge the gap between the promising in vitro results and potential clinical applications.

References

Application Notes and Protocols for (Rac)-X77 in In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-X77 is the racemic mixture of X77, a potent, non-covalent inhibitor of the main protease (Mpro) of SARS-CoV-2, an essential enzyme for viral replication.[1] As a potential therapeutic agent against COVID-19, preclinical in vivo studies are crucial to determine its efficacy, pharmacokinetic profile, and safety. This document provides detailed application notes and generalized protocols for the in vivo administration of (Rac)-X77 based on its known chemical properties and standard preclinical research practices. It is important to note that, to date, specific in vivo studies detailing the dosage, administration, efficacy, pharmacokinetics, and toxicology of (Rac)-X77 or its active enantiomer, X77, are not available in the public domain. The following protocols are therefore extrapolated from general guidelines for in vivo compound testing and formulation information provided by commercial suppliers.

Mechanism of Action

(Rac)-X77 targets the main protease (Mpro), also known as 3C-like protease (3CLpro), of the SARS-CoV-2 virus. Mpro is a cysteine protease that cleaves the viral polyproteins pp1a and pp1ab into functional non-structural proteins, which are essential for viral replication and transcription. By inhibiting Mpro, (Rac)-X77 disrupts these processes, thereby halting the viral life cycle. X77, the active component of the racemic mixture, binds to the Mpro active site with a high affinity, demonstrating a dissociation constant (Kd) of 0.057 μM.[1]

Below is a diagram illustrating the proposed mechanism of action.

Caption: Mechanism of Action of (Rac)-X77.

Formulation and Preparation of Dosing Solutions

The solubility of (Rac)-X77 is a critical factor for its in vivo administration. Based on information from suppliers, (Rac)-X77 is soluble in DMSO. For in vivo applications, it is essential to use a vehicle that is well-tolerated by the animal model. The following are suggested vehicle formulations. It is recommended to prepare a stock solution in DMSO first and then dilute it with other co-solvents. The final concentration of DMSO should be kept as low as possible, ideally below 10%, to avoid toxicity.

Table 1: Suggested Vehicle Formulations for (Rac)-X77

| Formulation No. | Components | Composition (v/v) | Notes |

| 1 | DMSO, PEG300, Tween-80, Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Suitable for intraperitoneal (IP) and oral (PO) administration. |

| 2 | DMSO, SBE-β-CD, Saline | 10% DMSO, 90% (20% SBE-β-CD in Saline) | SBE-β-CD can enhance solubility and is generally well-tolerated. |

| 3 | DMSO, Corn Oil | 10% DMSO, 90% Corn Oil | Suitable for oral (PO) and subcutaneous (SC) administration. |

Protocol for Preparation of Dosing Solution (using Formulation 1):

-

Weigh the required amount of (Rac)-X77 powder.

-

Dissolve the powder in DMSO to prepare a stock solution (e.g., 20 mg/mL).

-

In a separate sterile tube, add the required volume of PEG300.

-

To the PEG300, add the (Rac)-X77 stock solution and mix thoroughly.

-

Add Tween-80 to the mixture and vortex until a clear solution is obtained.

-

Finally, add saline to reach the desired final volume and mix well.

-

The dosing solution should be prepared fresh on the day of administration.

In Vivo Administration Protocols